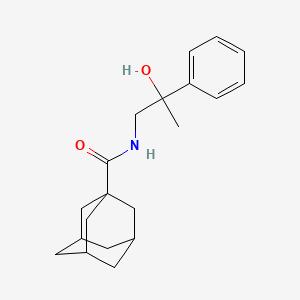

N-(2-hydroxy-2-phenylpropyl)adamantane-1-carboxamide

Description

Properties

IUPAC Name |

N-(2-hydroxy-2-phenylpropyl)adamantane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27NO2/c1-19(23,17-5-3-2-4-6-17)13-21-18(22)20-10-14-7-15(11-20)9-16(8-14)12-20/h2-6,14-16,23H,7-13H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJBVJZWZZJAWCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C12CC3CC(C1)CC(C3)C2)(C4=CC=CC=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-phenylpropyl)adamantane-1-carboxamide typically involves the reaction of adamantane-1-carboxylic acid with 2-hydroxy-2-phenylpropylamine. The reaction is carried out in the presence of coupling agents such as phosphorus trichloride, 4-dimethylaminopyridine (DMAP), and triethylamine, which act as hydrogen chloride acceptors . The reaction conditions are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is scaled up to accommodate the production demands, ensuring consistent quality and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, reducing the time and cost associated with batch processing.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-phenylpropyl)adamantane-1-carboxamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines.

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

The major products formed from these reactions include oxidized derivatives (ketones, carboxylic acids), reduced derivatives (alcohols, amines), and substituted phenyl derivatives.

Scientific Research Applications

N-(2-hydroxy-2-phenylpropyl)adamantane-1-carboxamide has a wide range of scientific research applications:

Chemistry: It serves as a building block for the synthesis of complex organic molecules and functional materials.

Biology: The compound is used in the study of biological systems and interactions, particularly in the development of bioactive molecules.

Industry: The compound is used in the production of advanced materials, including polymers and coatings, due to its stability and unique structural properties

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-phenylpropyl)adamantane-1-carboxamide involves its interaction with specific molecular targets and pathways. The hydroxyl and phenyl groups contribute to its binding affinity and specificity towards target proteins and enzymes. The adamantane core provides structural stability, enhancing the compound’s overall efficacy. The exact molecular targets and pathways may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Adamantane-1-carboxamide derivatives exhibit diverse pharmacological and physicochemical properties depending on their substituents. Below, we compare N-(2-hydroxy-2-phenylpropyl)adamantane-1-carboxamide with two analogs: N-(2-phenylethyl)adamantane-1-carboxamide () and N-(2-hydroxypropyl)adamantane-1-carboxamide (CAS 385378-05-2, ).

Structural and Physicochemical Properties

Table 1: Key Structural and Analytical Data

Key Observations:

- The phenylethyl analog () lacks a hydroxyl group, resulting in higher lipophilicity, as reflected in its CCS value of 239.8 Ų for the [M+H]+ adduct . This suggests stronger hydrophobic interactions in mass spectrometry.

Collision Cross-Section (CCS) :

Biological Activity

N-(2-hydroxy-2-phenylpropyl)adamantane-1-carboxamide is a compound of growing interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and relevant research findings.

Target Interactions

this compound primarily interacts with specific biological targets, including enzymes and receptors involved in various signaling pathways. Its mechanism involves binding to these targets, which can lead to modulation of cellular processes such as apoptosis and differentiation in tumor cells.

Biochemical Pathways

The compound has been shown to influence several biochemical pathways. For instance, it may act as an inhibitor of histone deacetylases (HDACs), which play a critical role in regulating gene expression and are implicated in cancer progression. By inhibiting HDACs, the compound could induce differentiation and apoptosis in cancer cells .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including:

| Cell Line | IC50 (μM) |

|---|---|

| A-549 (Lung Cancer) | 15.6 |

| HeLa (Cervical) | 12.3 |

| DU-145 (Prostate) | 10.5 |

These results suggest that the compound may effectively target and disrupt cancer cell viability through mechanisms such as DNA intercalation and inhibition of cell cycle progression.

Antiviral Activity

The compound has also been evaluated for its antiviral properties. Preliminary studies indicate that it possesses activity against certain viral infections, potentially through similar mechanisms that disrupt viral replication processes. Further investigation into its efficacy against viruses like herpes simplex virus and cytomegalovirus is warranted.

Case Studies and Research Findings

-

Histone Deacetylase Inhibition

A study highlighted the role of this compound as a novel HDAC inhibitor, showing that it could induce apoptosis in human tumor cells by altering histone acetylation patterns . -

In Vivo Efficacy

Animal model studies have demonstrated that administration of the compound leads to reduced tumor growth rates compared to control groups, indicating its potential as a therapeutic agent in cancer treatment. -

Metabolic Stability

Research into the pharmacokinetics of the compound indicates favorable metabolic stability, suggesting a lower likelihood of rapid degradation in biological systems, which is crucial for maintaining therapeutic levels in vivo.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.